Lipophilicity Differentiation: XLogP3 of 2-(Phenylthio)- vs. 2-Phenoxy-anthraquinone
The 2-(phenylthio) analog exhibits a computed octanol–water partition coefficient (XLogP3-AA) of 4.9, which is 0.5 log units higher than 2-phenoxyanthraquinone (XLogP3-AA = 4.4), reflecting a ΔlogP of +0.5 [1]. Both values were derived from the identical PubChem computational pipeline (XLogP3 3.0), ensuring methodological consistency. Increased lipophilicity can enhance substantivity for hydrophobic polymer fibers (e.g., PET) in disperse dyeing, improve compatibility with non-polar liquid crystal hosts, and alter pharmacokinetic profiles in biological screening contexts.
| Evidence Dimension | Octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | 2-Phenoxyanthraquinone (CAS 17613-71-7): 4.4 |
| Quantified Difference | ΔXLogP3 = +0.5 (~12% higher lipophilicity for the phenylthio analog) |
| Conditions | Computed by XLogP3 3.0 (PubChem). Both compounds share C20 aromatic framework; only the bridging heteroatom differs (S vs. O). |
Why This Matters
Procurement decisions for dye formulation or liquid crystal guest–host systems should account for the +0.5 logP increment, which can translate into measurably different fiber uptake kinetics, washfastness, and solubility in fluorinated LC media.
- [1] PubChem. XLogP3-AA for 2-(phenylthio)anthraquinone (CID 25906) = 4.9; for 2-phenoxyanthraquinone (CID 12490500) = 4.4. https://pubchem.ncbi.nlm.nih.gov. View Source
